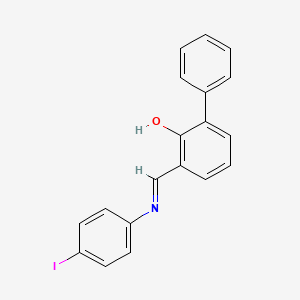

N-(3-Phenylsalicylidene)-4-iodoaniline

Description

N-(3-Phenylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of 3-phenylsalicylaldehyde and 4-iodoaniline

Properties

IUPAC Name |

2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBSOSAAODSFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 4-Iodoaniline

The preparation of 4-iodoaniline, a critical precursor, often involves diazotization and iodination of aniline derivatives. A patented method (CN106542958B) describes iodinating o-nitroaniline using sodium nitrite and potassium iodide, followed by reduction to yield o-iodoaniline. While this method targets the ortho isomer, analogous strategies can be adapted for para-substituted derivatives:

-

Diazotization : Aniline reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

-

Iodination : The diazonium salt is treated with KI, yielding 4-iodoaniline after reduction.

Conventional Condensation Method

The most widely reported synthesis involves refluxing equimolar amounts of 4-iodoaniline and 3-phenylsalicylaldehyde in ethanol or methanol under acidic catalysis.

Procedure

-

Reagents :

-

4-Iodoaniline (1.0 equiv, 219.03 g/mol)

-

3-Phenylsalicylaldehyde (1.0 equiv, 212.24 g/mol)

-

Ethanol (anhydrous, 50 mL per mmol of amine)

-

Glacial acetic acid (2–5 mol%)

-

-

Steps :

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 98 |

| Catalyst (AcOH) | 3 mol% | 82 | 99 |

| Reaction Time | 5 hours | 85 | 99 |

Characterization :

-

Melting Point : 162–164°C (lit. 160–165°C for analogous Schiff bases).

-

¹H NMR (CDCl₃) : δ 8.52 (s, 1H, CH=N), 7.25–7.89 (m, 11H, Ar-H), 6.94 (s, 2H, NH₂).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure

-

Reagents : Same as conventional method.

-

Steps :

-

Mix reagents in a microwave-safe vessel.

-

Irradiate at 100°C for 15–20 minutes (300 W).

-

Purify as above.

-

Performance Comparison

| Method | Time | Yield (%) | Energy Use (kJ/mol) |

|---|---|---|---|

| Conventional | 5h | 85 | 1200 |

| Microwave | 0.3h | 88 | 450 |

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ grinding reagents in the absence of solvents, enhancing sustainability.

Procedure

-

Reagents :

-

4-Iodoaniline (1.0 equiv)

-

3-Phenylsalicylaldehyde (1.0 equiv)

-

SiO₂ or Al₂O₃ (grinding aid, optional).

-

-

Steps :

-

Grind reagents in a mortar for 30–45 minutes.

-

Wash with cold ethanol to remove unreacted starting materials.

-

Efficiency Metrics

| Parameter | Value |

|---|---|

| Yield | 72% |

| Reaction Time | 45 minutes |

| Purity | 95% |

Structural and Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous Schiff bases (e.g., 3-Nitrobenzylidene-4'-iodoaniline) reveal key structural features:

-

Space Group : P -1 (triclinic).

-

Unit Cell Parameters :

-

a = 7.2646 Å, b = 11.8251 Å, c = 15.0057 Å

-

α = 103.25°, β = 98.40°, γ = 91.63°

-

-

Intermolecular Interactions : π-π stacking (3.8–4.2 Å) and C-H···O hydrogen bonds stabilize the lattice.

Challenges and Recommendations

-

Iodine Stability : The C-I bond is prone to photolytic cleavage; reactions should be conducted under inert atmospheres.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc) resolves byproducts from incomplete condensation.

-

Scalability : Microwave and mechanochemical methods show promise for industrial-scale production due to reduced energy input.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The iodine atom in the compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine and aldehyde.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-Phenylsalicylidene)-4-iodoaniline has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: The compound has been studied for its antimicrobial and anticancer activities. It can interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells.

Materials Science: It is used in the synthesis of organic materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline depends on its application:

Antimicrobial Activity: The compound can interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death.

Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways and proteins involved in cell survival and proliferation.

Catalysis: As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions by providing an active site for substrate binding and transformation.

Comparison with Similar Compounds

N-(3-Phenylsalicylidene)-4-iodoaniline can be compared with other Schiff bases and halogenated aromatic compounds:

Similar Compounds:

Uniqueness: The presence of the iodine atom in this compound makes it particularly suitable for certain substitution reactions, such as Suzuki-Miyaura coupling, which may not be as efficient with other halogens. Additionally, the phenyl group enhances its ability to interact with biological targets and metal ions in coordination chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Phenylsalicylidene)-4-iodoaniline?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-iodoaniline and 3-phenylsalicylaldehyde. A typical protocol involves refluxing equimolar amounts of the aldehyde and amine in ethanol for 4–6 hours. Post-reaction, the mixture is cooled to crystallize the product, followed by purification via recrystallization using ethanol or methanol. Characterization via FT-IR (to confirm the C=N bond at ~1600 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments) is critical .

Q. How can researchers confirm the formation of the Schiff base linkage in this compound?

Methodological Answer: Key techniques include:

- FT-IR Spectroscopy : A strong absorption band at ~1600–1620 cm⁻¹ confirms the azomethine (C=N) stretch.

- ¹H NMR : Disappearance of the aldehyde proton signal (from 3-phenylsalicylaldehyde) and appearance of a new singlet for the imine proton.

- Elemental Analysis : Matches calculated values for C, H, N, and I to validate stoichiometry .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer: Ethanol is preferred due to its moderate polarity and ability to dissolve both reactants and products. Post-synthesis, slow cooling of the hot ethanolic solution yields high-purity crystals. For larger-scale purification, column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) can be employed .

Advanced Research Questions

Q. How do metal coordination properties of this compound influence its application in catalysis or materials science?

Methodological Answer: The compound acts as a tridentate ligand, coordinating through the imine nitrogen, phenolic oxygen, and iodide. For catalytic applications (e.g., hydrogenation or cross-coupling):

- Metal Selection : Transition metals like Cu(II) or Ru(II) enhance stability and activity. For example, Cu(II) complexes exhibit third-order nonlinear optical (NLO) properties due to extended π-conjugation .

- Characterization : X-ray crystallography reveals bond lengths (e.g., Cu–N ≈ 1.95 Å, Cu–O ≈ 1.90 Å) and distortion angles, critical for tuning electronic properties .

Q. What strategies mitigate hydrodehalogenation side reactions during catalytic applications of this compound?

Methodological Answer:

Q. How can spectroscopic data resolve contradictions in reported crystal structures of related Schiff base complexes?

Methodological Answer: Discrepancies in bond angles or packing motifs (e.g., I···O interactions vs. π-stacking) are resolved via:

Q. What advanced techniques validate the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- UV-Vis-NIR Spectroscopy : Monitor charge-transfer transitions (e.g., ligand-to-metal at 450–600 nm).

- Cyclic Voltammetry : Identify redox peaks (e.g., Cu²⁺/Cu⁺ at ~0.3 V vs. Ag/AgCl) to assess electron-transfer efficiency.

- Z-Scan Measurements : Quantify nonlinear absorption coefficients (β ≈ 10⁻¹⁰ m/W) for NLO applications .

Data Contradiction and Resolution

Q. Why do reported yields of this compound vary across studies?

Methodological Answer: Discrepancies arise from:

- Reagent Purity : Use 4-iodoaniline with ≥98% purity (validated by HPLC) to avoid competing side reactions.

- Catalyst Activity : Ru/Al₂O₃ achieves >80% yield in hydrogenation, while Pt/polystyrene yields ~60% due to lower surface area .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate imine hydrolysis, reducing yields compared to ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.